

Application Notes & Protocols for 1-Methyl-2-Indolinethione in Material Science

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Compound of Interest

Compound Name: 2-Indolinethione, 1-methyl-

Cat. No.: B081475

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Foreword

This document provides a detailed technical guide for researchers, scientists, and material development professionals on the applications of 1-methyl-2-indolinethione. While its explicit use in materials is an emerging field, significant research on structurally analogous compounds, particularly in corrosion science, provides a strong foundation for its utility. This guide synthesizes established principles from related molecules to present a primary, well-documented application in corrosion inhibition and explores potential avenues in polymer science. The protocols are designed to be self-validating, with explanations grounded in established electrochemical and material characterization principles.

Introduction to 1-Methyl-2-Indolinethione

1-methyl-2-indolinethione is a heterocyclic organic compound derived from dihydroindole.^[1] Its structure features an indole core, a methyl group on the nitrogen atom, and a thione (C=S) group at the 2-position. The presence of nitrogen and sulfur heteroatoms, along with an aromatic ring system, dictates its chemical reactivity and potential for interaction with various material surfaces.

Chemical Structure: The structure consists of a bicyclic system where a benzene ring is fused to a five-membered ring containing a nitrogen atom. The key functional groups are the N-methyl group and the exocyclic carbon-sulfur double bond.

Caption: Chemical structure of 1-Methyl-2-indolinethione (C₉H₉NS).

Key Properties:

- Molecular Formula: C₉H₉NS[2]
- Molecular Weight: 163.24 g/mol [2]
- Heteroatoms: Contains both nitrogen and sulfur, which have lone pairs of electrons available for coordination and adsorption.
- Aromaticity: The fused benzene ring provides a region of high electron density.

These features make it a prime candidate for applications where molecular interaction with surfaces is critical, most notably in the prevention of metallic corrosion.

Primary Application: Corrosion Inhibition for Mild Steel

The most promising and well-documented application for heterocyclic compounds containing N and S heteroatoms is the inhibition of metallic corrosion, particularly for steel in acidic environments.[3] While direct studies on 1-methyl-2-indolinethione are not abundant, the principles derived from extensive research on similar indolinone and thione derivatives are directly applicable.[3][4]

Application Note 2.1: Mechanism of Corrosion Inhibition

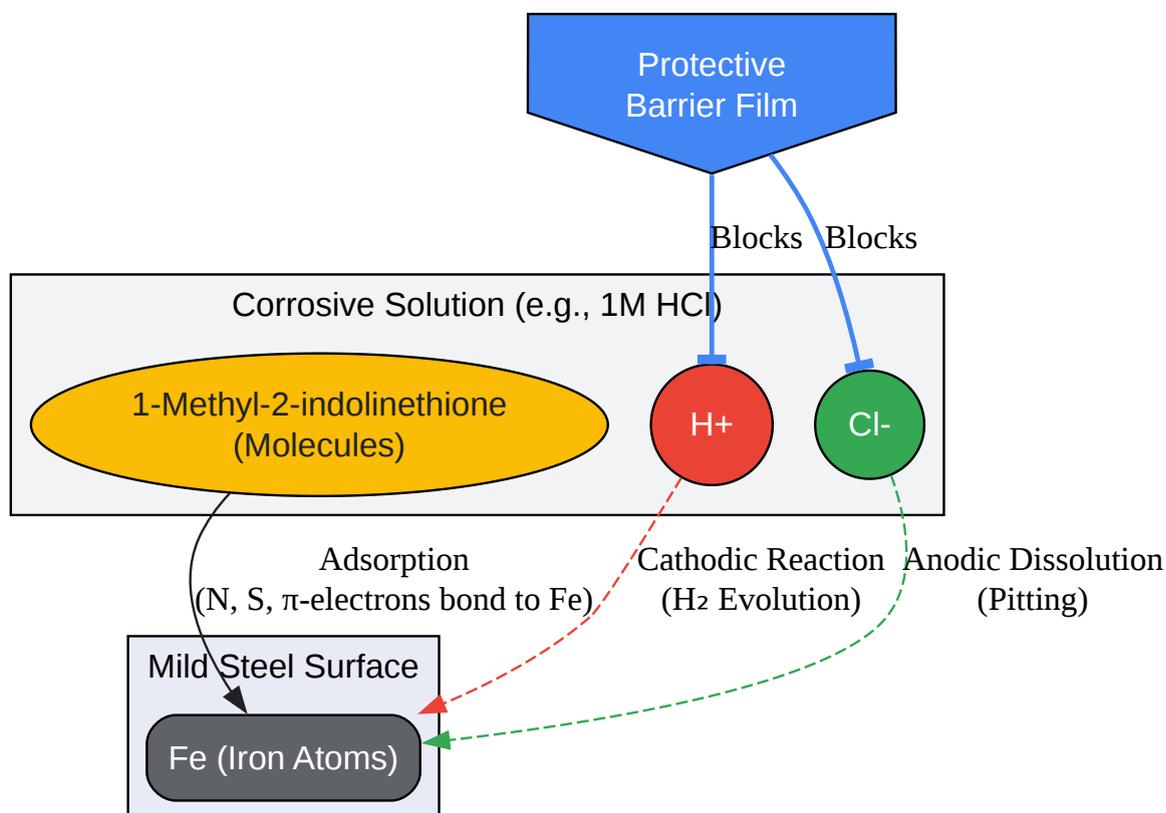
Corrosion of mild steel in acidic media (e.g., HCl, H₂SO₄) is an electrochemical process involving the dissolution of iron (anodic reaction) and the evolution of hydrogen gas (cathodic reaction). 1-methyl-2-indolinethione functions as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions.[3]

The inhibition mechanism is based on the adsorption of the molecule onto the steel surface, forming a protective barrier that isolates the metal from the corrosive medium.[3][5]

Key Mechanistic Steps:

- Protonation: In acid, the nitrogen and sulfur atoms can become protonated, allowing for initial electrostatic interaction with the negatively charged steel surface (due to adsorbed Cl^- or SO_4^{2-} ions).
- Direct Adsorption (Chemisorption): The primary protective mechanism involves the sharing of lone pair electrons from the nitrogen and sulfur atoms with the vacant d-orbitals of iron atoms on the steel surface. This forms a coordinate covalent bond.
- π -Electron Interaction: The π -electrons of the benzene ring can also interact with the metal surface, further strengthening the adsorption and increasing the surface coverage.
- Barrier Formation: The adsorbed layer of inhibitor molecules displaces water and aggressive ions (like Cl^-) from the surface, effectively blocking the active sites for corrosion.

The presence of both a "soft" atom (sulfur) and a "hard" atom (nitrogen) allows for effective adsorption and high inhibition efficiency.



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Caption: Mechanism of adsorption and barrier formation on a steel surface.

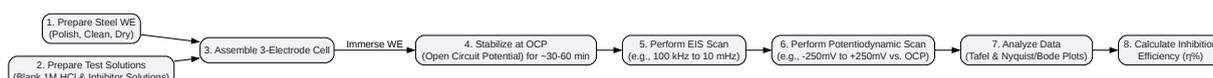
Protocol 2.2: Electrochemical Evaluation of Inhibition Efficiency

This protocol outlines the use of potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to quantify the effectiveness of 1-methyl-2-indolinethione as a corrosion inhibitor.

Materials & Equipment:

- Potentiostat/Galvanostat with EIS capability
- Standard three-electrode electrochemical cell
- Working Electrode (WE): Mild steel coupon (e.g., C1018) of known surface area
- Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
- Counter Electrode (CE): Platinum or graphite rod
- Corrosive Medium: 1 M HCl solution
- Inhibitor: 1-methyl-2-indolinethione
- Polishing materials (SiC papers of decreasing grit size), acetone, deionized water

Workflow Diagram:



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Caption: Experimental workflow for electrochemical testing of the inhibitor.

Step-by-Step Procedure:

- Working Electrode Preparation: a. Mechanically polish the mild steel coupon using successive grades of SiC paper (e.g., 400, 800, 1200 grit) until a mirror-like finish is achieved. b. Degrease the coupon by sonicating in acetone, rinse thoroughly with deionized water, and dry completely. c. Measure the exposed surface area accurately.
- Solution Preparation: a. Prepare the blank corrosive solution (1 M HCl). b. Prepare a series of test solutions by dissolving varying concentrations of 1-methyl-2-indolinethione in 1 M HCl (e.g., 50, 100, 200, 500 ppm).
- Electrochemical Measurement: a. Assemble the three-electrode cell with the blank 1 M HCl solution. Immerse the prepared WE, RE, and CE. b. Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes). c. EIS Measurement: Perform an EIS scan at the OCP, typically over a frequency range from 100 kHz to 10 mHz with a small AC amplitude (e.g., 10 mV). d. Potentiodynamic Polarization: Immediately after EIS, perform a potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s). e. Discard the solution, clean the cell, and repeat steps 3a-3d for each inhibitor concentration.

Data Analysis & Expected Results

1. Potentiodynamic Polarization:

- Plot the potential (E) vs. log of current density (log i).
- Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) back to the corrosion potential (E_{corr}) to determine the corrosion current density (i_{corr}).
- Inhibition Efficiency ($\eta\%$) Calculation:
 - $\eta\% = [(i_{\text{corr}}(\text{blank}) - i_{\text{corr}}(\text{inh})) / i_{\text{corr}}(\text{blank})] \times 100$

- Where $i_{\text{corr}}(\text{blank})$ is the corrosion current density in the blank solution and $i_{\text{corr}}(\text{inh})$ is the value in the presence of the inhibitor.

2. Electrochemical Impedance Spectroscopy (EIS):

- Plot the data in Nyquist (Z'' vs. Z') and Bode ($\log |Z|$ and Phase Angle vs. $\log f$) formats.
- In the Nyquist plot, the diameter of the semicircle corresponds to the charge transfer resistance (R_{ct}). A larger semicircle indicates higher resistance to corrosion.
- Inhibition Efficiency ($\eta\%$) Calculation:
 - $\eta\% = [(R_{\text{ct}}(\text{inh}) - R_{\text{ct}}(\text{blank})) / R_{\text{ct}}(\text{inh})] \times 100$
 - Where $R_{\text{ct}}(\text{inh})$ is the charge transfer resistance with the inhibitor and $R_{\text{ct}}(\text{blank})$ is the value in the blank solution.

Table 1: Representative Electrochemical Data for Mild Steel in 1 M HCl

Inhibitor Conc. (ppm)	E_{corr} (mV vs. SCE)	i_{corr} ($\mu\text{A}/\text{cm}^2$)	R_{ct} ($\Omega \cdot \text{cm}^2$)	$\eta\%$ (from i_{corr})	$\eta\%$ (from R_{ct})
0 (Blank)	-475	1150	25	-	-
50	-460	230	120	80.0	79.2
100	-452	118	235	89.7	89.4
200	-448	65	450	94.3	94.4
500	-440	38	720	96.7	96.5

Note: Data are illustrative examples to show expected trends.

A good inhibitor will significantly decrease i_{corr} and increase R_{ct} . The corrosion potential (E_{corr}) in a mixed-type inhibitor does not shift dramatically. An efficiency greater than 90% is considered very effective.^{[3][6]}

Potential Application: Additive in Functional Polymers

The application of 1-methyl-2-indolinethione in polymer science is less established but holds potential. The thione group and heterocyclic ring can impart unique properties to polymer systems.

Application Note 3.1: Rationale for Use in Polymers

1. As a Chain Transfer Agent or Monomer:

- The C=S bond in the thione group can potentially participate in certain types of polymerization, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, acting as a control agent.
- It could also be chemically modified to create a polymerizable monomer, incorporating the stable indoline-thione moiety into the polymer backbone.

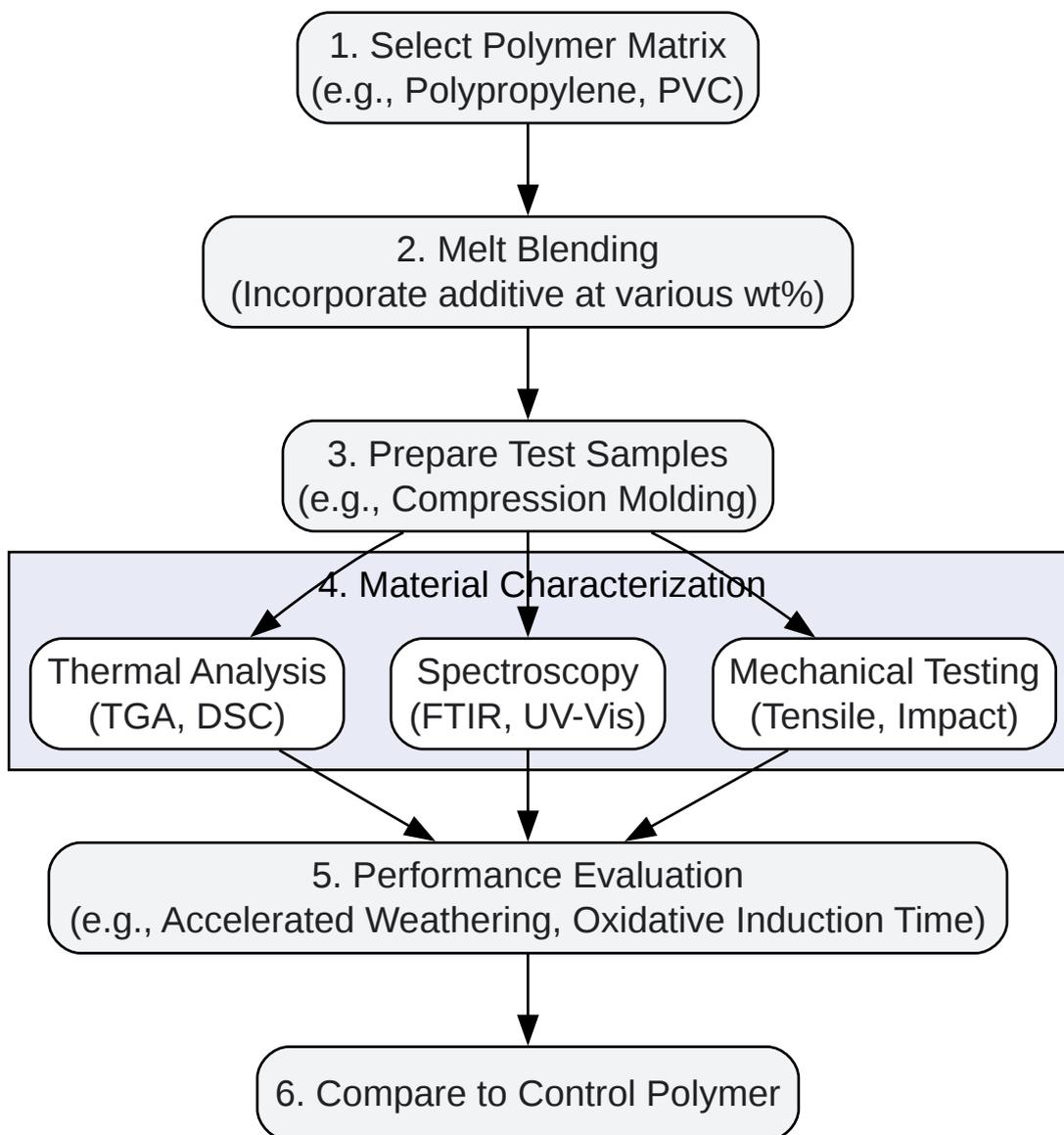
2. As a Functional Additive/Stabilizer:

- Sulfur-containing compounds are known to act as antioxidants and thermal stabilizers in polymers. The thione group could potentially scavenge radicals or decompose peroxides, preventing polymer degradation.
- The aromatic structure may also contribute to UV stabilization by absorbing harmful radiation.

These applications are speculative and represent frontiers for research. Initial investigations would involve blending the compound into a polymer matrix and evaluating changes in thermal, mechanical, or oxidative stability.

Protocol 3.2: Conceptual Workflow for Polymer Additive Evaluation

This protocol provides a high-level workflow for a preliminary investigation into the effects of 1-methyl-2-indolinethione as a polymer additive.



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Caption: Conceptual workflow for evaluating a novel polymer additive.

Key Characterization Steps:

- Thermogravimetric Analysis (TGA): To determine if the additive improves the thermal degradation temperature of the polymer.
- Differential Scanning Calorimetry (DSC): To observe changes in melting temperature (T_m) or glass transition temperature (T_g).

- Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the additive in the polymer matrix and to monitor for chemical changes (e.g., formation of carbonyl groups) upon degradation.
- Accelerated Weathering/UV Exposure: To assess the additive's ability to protect the polymer from UV degradation by monitoring changes in color, gloss, and mechanical properties over time.

Safety and Handling

- Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle the compound in a well-ventilated area or a chemical fume hood.
- Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.

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